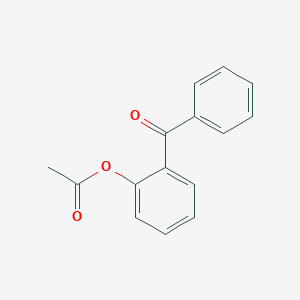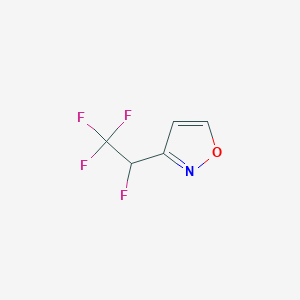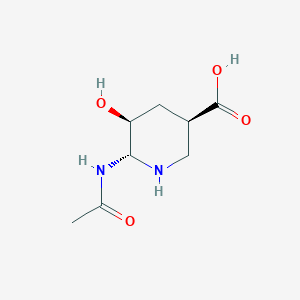
4-Deoxysiastatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxysiastatin B is a natural product that belongs to the family of macrocyclic lactones. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival. Due to its unique chemical structure and biological activity, 4-Deoxysiastatin B has attracted considerable attention from the scientific community as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Deoxysiastatin B involves its binding to the catalytic subunit of the 4-Deoxysiastatin B enzyme, thereby inhibiting its activity. This leads to the dysregulation of various cellular processes that are regulated by the 4-Deoxysiastatin B enzyme, such as cell growth, proliferation, and survival. Moreover, 4-Deoxysiastatin B has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 4-Deoxysiastatin B enzyme.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Deoxysiastatin B are primarily related to its inhibition of the 4-Deoxysiastatin B enzyme. This leads to the dysregulation of various cellular processes, which can have both positive and negative effects depending on the context. For example, the inhibition of the 4-Deoxysiastatin B enzyme by 4-Deoxysiastatin B has been shown to induce apoptosis in cancer cells, which is a desirable effect. However, it can also lead to the activation of various oncogenic pathways, which can promote tumor growth and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Deoxysiastatin B in lab experiments include its high potency and selectivity towards the 4-Deoxysiastatin B enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Moreover, the unique biological activity of 4-Deoxysiastatin B makes it a potential therapeutic agent for various diseases. However, the limitations of using 4-Deoxysiastatin B in lab experiments include its complex synthesis process and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for research on 4-Deoxysiastatin B. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegeneration, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways and cellular processes. Moreover, the development of more efficient synthesis methods for 4-Deoxysiastatin B could facilitate its widespread use in lab experiments and potentially lead to the development of new therapeutic agents based on its structure and activity.
Métodos De Síntesis
The synthesis of 4-Deoxysiastatin B is a complex process that involves several steps. The first step is the synthesis of the macrocyclic lactone ring, which is achieved by using a combination of organic chemistry techniques such as ring-closing metathesis and macrolactonization. The second step involves the functionalization of the macrocycle with various chemical groups to enhance its activity and selectivity towards the 4-Deoxysiastatin B enzyme.
Aplicaciones Científicas De Investigación
The unique biological activity of 4-Deoxysiastatin B has made it a valuable tool for studying the role of the 4-Deoxysiastatin B enzyme in various cellular processes. It has been used extensively in in vitro and in vivo studies to investigate the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and viral infections. Moreover, 4-Deoxysiastatin B has been shown to have potential therapeutic applications in these diseases by targeting the 4-Deoxysiastatin B enzyme.
Propiedades
Número CAS |
148112-84-9 |
|---|---|
Nombre del producto |
4-Deoxysiastatin B |
Fórmula molecular |
C8H14N2O4 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |
Clave InChI |
HSRHUOVPONIGIS-DSYKOEDSSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
Otros números CAS |
148112-84-9 |
Sinónimos |
4-deoxysiastatin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



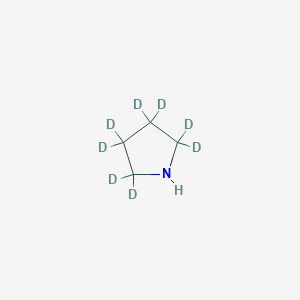
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)
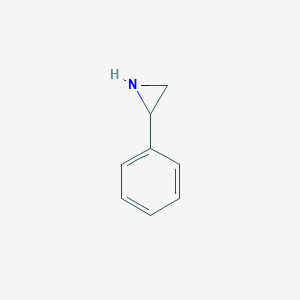
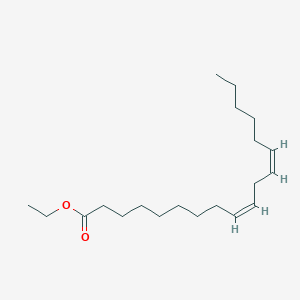
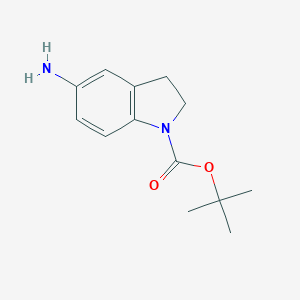
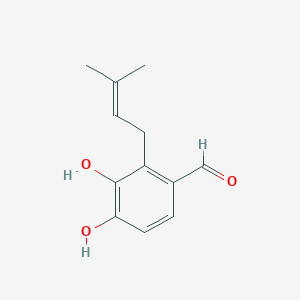
![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)
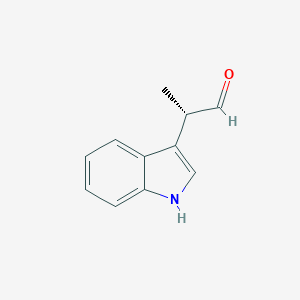
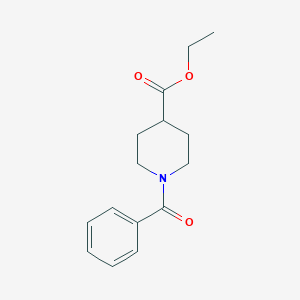
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B142186.png)
